molecular formula C15H20O B14589099 2-Benzyl-2,4,4-trimethylcyclopentan-1-one CAS No. 61187-91-5

2-Benzyl-2,4,4-trimethylcyclopentan-1-one

Katalognummer: B14589099
CAS-Nummer: 61187-91-5
Molekulargewicht: 216.32 g/mol
InChI-Schlüssel: NTBZMOUYBLQJSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-2,4,4-trimethylcyclopentan-1-one is a chemical compound known for its unique structure and properties It is a cyclopentanone derivative with a benzyl group and three methyl groups attached to the cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,4,4-trimethylcyclopentan-1-one typically involves the alkylation of 2,4,4-trimethylcyclopentanone with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of the benzyl halide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-2,4,4-trimethylcyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Formation of benzyl carboxylic acids or benzyl ketones.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Benzyl-2,4,4-trimethylcyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.

Wirkmechanismus

The mechanism of action of 2-Benzyl-2,4,4-trimethylcyclopentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. The cyclopentanone moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,4-Trimethylcyclopentan-1-one: Lacks the benzyl group, making it less reactive in certain substitution reactions.

    2-(Hydroxymethyl)-2,4,4-trimethylcyclopentan-1-one: Contains a hydroxymethyl group, which can participate in additional hydrogen bonding and reactivity.

    Benzylcyclopentanone: Similar structure but without the additional methyl groups, affecting its steric and electronic properties.

Uniqueness

2-Benzyl-2,4,4-trimethylcyclopentan-1-one is unique due to the presence of both the benzyl and trimethyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound in synthetic chemistry and enhance its potential biological activity.

Eigenschaften

CAS-Nummer

61187-91-5

Molekularformel

C15H20O

Molekulargewicht

216.32 g/mol

IUPAC-Name

2-benzyl-2,4,4-trimethylcyclopentan-1-one

InChI

InChI=1S/C15H20O/c1-14(2)10-13(16)15(3,11-14)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3

InChI-Schlüssel

NTBZMOUYBLQJSU-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=O)C(C1)(C)CC2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.